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A-366: A Potent and Selective G9a Histone Methyltransferase Inhibitor

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Compound of Interest

5'-Methoxy-6'-(3-(pyrrolidin-1Compound Name: yl)propoxy)spiro(cyclobutane-1,3'indol)-2'-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G9a histone methyltransferase inhibitor, A-366. It details its mechanism of action, inhibitory activity, and effects on cellular processes and in vivo models. This document is intended to serve as a valuable resource for professionals in the fields of cancer research, epigenetics, and drug development.

Introduction

Histone methyltransferases (HMTs) are critical enzymes in epigenetic regulation, catalyzing the transfer of methyl groups to histone proteins. This modification plays a pivotal role in chromatin structure and gene expression. G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention.

A-366 is a potent and highly selective small molecule inhibitor of G9a and GLP. It acts as a peptide-competitive inhibitor, effectively reducing global levels of H3K9me2 and inducing antitumor effects in various cancer models, particularly in leukemia.



Quantitative Inhibitory Activity

A-366 demonstrates potent and selective inhibition of G9a and GLP, with significantly lower activity against other histone methyltransferases. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of A-366

Target	IC50 (nM)	Assay Type	Reference
G9a	3.3	Cell-free enzymatic assay	[1][2][3]
GLP	38	Cell-free enzymatic assay	[1][3]
Spindlin1-H3K4me3 interaction	182.6	Not Specified	[3]

A-366 exhibits over 1000-fold selectivity for G9a/GLP over a panel of 21 other methyltransferases[1][3].

Table 2: Cellular Activity of A-366



Cell Line	Parameter	Value	Assay Type	Reference
PC-3 (Prostate Adenocarcinoma)	EC50 for H3K9me2 reduction	~300 nM	In-Cell Western	[3]
MV4;11 (Acute Myeloid Leukemia)	Differentiation Induction	Dose-dependent	Not Specified	[3]
MV4;11 (Acute Myeloid Leukemia)	Proliferation Inhibition	Dose-dependent	Not Specified	[3]
MV4;11 (Acute Myeloid Leukemia)	Viability Reduction	Dose-dependent	Not Specified	[3]
HL-60 (Promyelocytic Leukemia)	Differentiation Induction	Dose-dependent	Not Specified	[3]
HL-60 (Promyelocytic Leukemia)	Proliferation Reduction	Dose-dependent	Not Specified	[3]

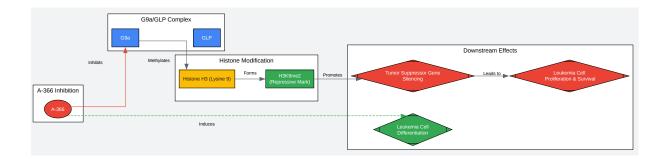
Table 3: In Vivo Activity of A-366 in a Leukemia Xenograft Model

Animal Model	Treatment	Outcome	Reference
SCID-beige mice with MV4;11 flank xenografts	30 mg/kg/day via osmotic mini-pump for 14 days	45% tumor growth inhibition	[3]
SCID-beige mice with MV4;11 flank xenografts	30 mg/kg/day via osmotic mini-pump	Slow and steady decrease in total H3K9me2 levels in tumors	[4]



Signaling Pathway and Mechanism of Action

A-366 functions as a peptide-competitive inhibitor of the histone methyltransferases G9a and GLP. By binding to the substrate-binding pocket, it prevents the methylation of histone H3 at lysine 9 (H3K9). This leads to a global reduction in H3K9me2, a mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes and other differentiation-associated genes is believed to be a key mechanism behind the anti-leukemic effects of A-366.



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G9a/GLP Signaling and A-366 Inhibition

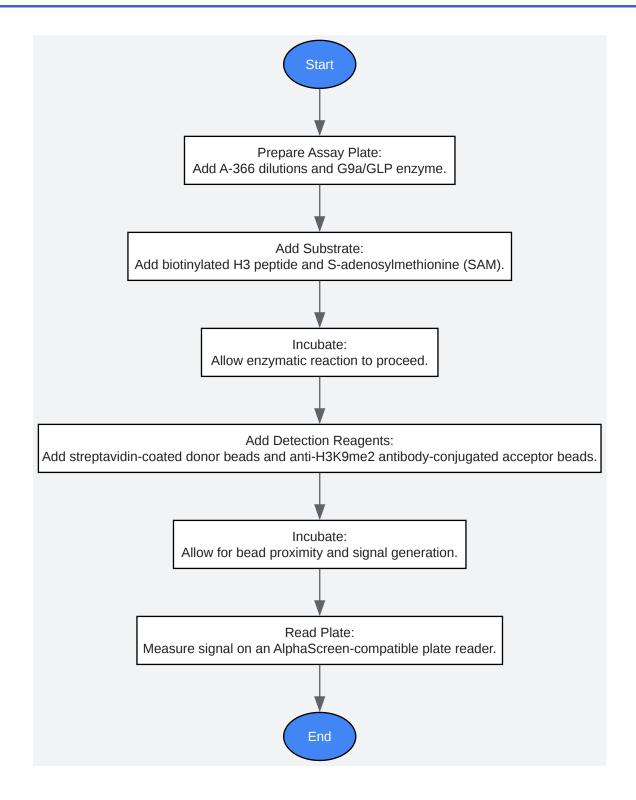
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of A-366.

G9a/GLP Biochemical Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the in vitro inhibitory activity of A-366 on G9a/GLP.





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G9a/GLP Biochemical Assay Workflow

Materials:



- G9a or GLP enzyme
- A-366 inhibitor
- Biotinylated Histone H3 (1-21) peptide substrate
- S-adenosylmethionine (SAM)
- AlphaLISA anti-H3K9me2 Acceptor beads
- · Streptavidin-coated Donor beads
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
- 384-well white OptiPlate

Procedure:

- Prepare serial dilutions of A-366 in assay buffer.
- Add 2.5 μ L of the A-366 dilutions to the wells of a 384-well plate.
- Add 2.5 μL of G9a or GLP enzyme solution to each well.
- Initiate the reaction by adding 5 μL of a solution containing biotinylated H3 peptide and SAM.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and detect methylation by adding 5 μL of AlphaLISA Acceptor beads conjugated with an anti-H3K9me2 antibody.
- Incubate for 1 hour at room temperature.
- Add 15 μL of Streptavidin-coated Donor beads.
- Incubate for 30 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.

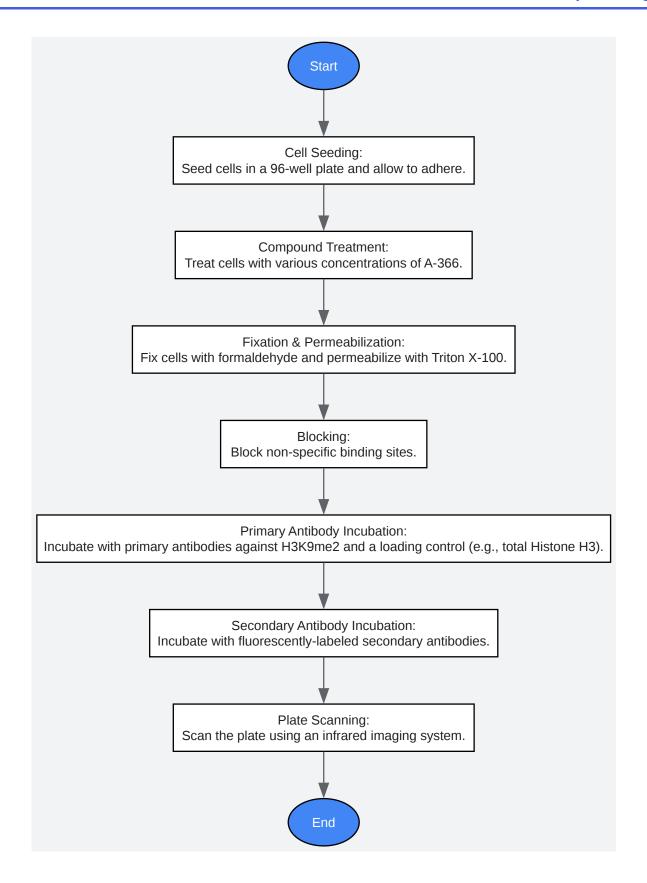


• Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

In-Cell Western Assay for H3K9me2 Levels

This protocol details the measurement of cellular H3K9me2 levels in response to A-366 treatment.





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In-Cell Western Workflow



Materials:

- Adherent cancer cell line (e.g., PC-3)
- A-366 inhibitor
- 96-well clear bottom black plates
- Formaldehyde solution
- Triton X-100
- Blocking buffer (e.g., Odyssey Blocking Buffer)
- Primary antibodies: anti-H3K9me2 and anti-total Histone H3
- Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
- Phosphate-buffered saline (PBS)
- Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

- Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat cells with a serial dilution of A-366 for the desired time (e.g., 72 hours).
- Fix the cells by adding formaldehyde solution directly to the media for 20 minutes at room temperature.
- · Wash the cells with PBS.
- Permeabilize the cells with a solution of Triton X-100 in PBS for 20 minutes.
- Wash the cells with PBS.
- Block the wells with blocking buffer for 1.5 hours at room temperature.

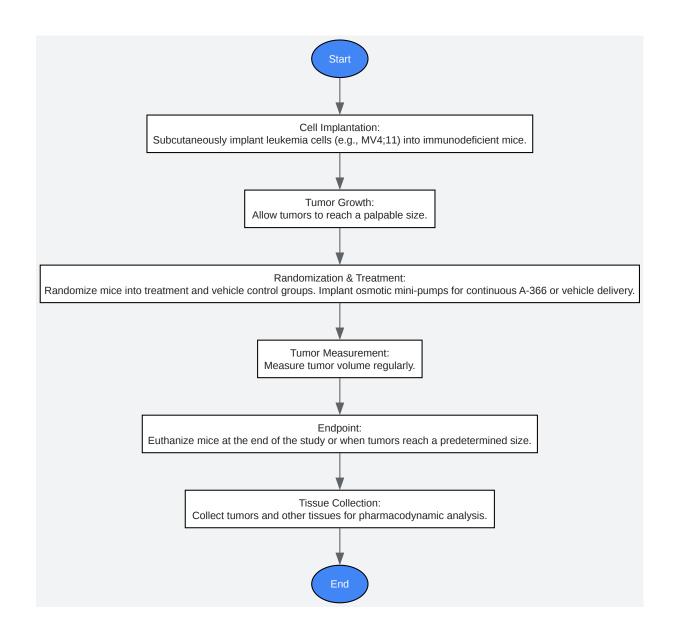


- Incubate the cells with primary antibodies against H3K9me2 and total Histone H3 diluted in blocking buffer overnight at 4°C.
- Wash the cells multiple times with PBS containing Tween-20.
- Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1
 hour at room temperature in the dark.
- Wash the cells multiple times with PBS containing Tween-20.
- Scan the plate using an infrared imaging system.
- Quantify the fluorescence intensity for H3K9me2 and normalize it to the total Histone H3 signal.

Leukemia Mouse Xenograft Study

This protocol outlines the in vivo evaluation of A-366 in a subcutaneous leukemia xenograft model.





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Leukemia Xenograft Study Workflow

Materials:



- Immunodeficient mice (e.g., SCID-beige)
- Leukemia cell line (e.g., MV4;11)
- A-366 inhibitor
- Vehicle solution
- Osmotic mini-pumps
- Calipers for tumor measurement
- Matrigel (optional)

Procedure:

- Harvest leukemia cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a mean size of approximately 200 mm³, randomize the mice into treatment and control groups.
- Surgically implant osmotic mini-pumps filled with either A-366 solution (e.g., to deliver 30 mg/kg/day) or the vehicle control.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
- Monitor the mice for any signs of toxicity.
- At the end of the study (e.g., after 14 days of treatment), euthanize the mice.
- Excise the tumors and, if required, other tissues for pharmacodynamic analysis, such as western blotting for H3K9me2 levels.
- Analyze the tumor growth data to determine the efficacy of A-366.



Conclusion

A-366 is a valuable research tool for investigating the biological roles of G9a and GLP. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of G9a/GLP inhibition. The anti-leukemic properties of A-366 highlight the therapeutic potential of targeting these histone methyltransferases in oncology. This technical guide provides a foundation for researchers to design and execute experiments utilizing A-366, contributing to a deeper understanding of epigenetic regulation in health and disease.

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